molecular formula C23H29N3OS B2867561 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea CAS No. 686751-56-4

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea

Cat. No. B2867561
CAS RN: 686751-56-4
M. Wt: 395.57
InChI Key: QZCTUGYKCKPNLW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of this compound would be based on the indole core, with various substituents attached at specific positions. The presence of the thiourea group could potentially influence the reactivity and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and thiourea groups could potentially influence its solubility, melting point, and other properties .

Scientific Research Applications

Chemical Synthesis and Transformations

  • Thiourea derivatives have been synthesized through various chemical reactions, such as the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate prepared from acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea (Žugelj et al., 2009).
  • Research on thiourea derivatives includes the synthesis of novel styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, assessing their hypotensive activity (Fazylov et al., 2016).

Applications in Polymerization

  • Thiourea dioxide, a related compound, has been utilized as a reducing agent for the controlled polymerization of a range of monomers, including acrylates and methacrylates (Mendonça et al., 2019).

Medicinal Chemistry

  • Indolylalkylthioureas, chemically related to the queried compound, have been studied for their tuberculostatic activity, indicating the potential medical applications of such compounds (Pershin et al., 2004).

Pharmacological Research

  • Thiophene derivatives, which include thiourea groups, have been shown to possess pronounced anti-proliferative activity and tumor cell selectivity, suggesting their use in cancer research (Thomas et al., 2017).

Herbicidal Activities

  • Thiourea derivatives have been synthesized and evaluated for herbicidal activities, such as N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea (Fu-b, 2014).

Enantioselective Catalysis

  • Thiourea derivatives have been used as catalysts in enantioselective reactions, such as the conjugate addition of ketones to nitroalkenes (Huang & Jacobsen, 2006).

Antibacterial Properties

  • Novel thiourea derivatives with a 3-(methoxycarbonyl)thiophene pharmacophore have shown activity against various bacterial and fungal strains, indicating their potential in antibacterial research (Vikram et al., 2021).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . For example, some indole derivatives have been shown to inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Biochemical Pathways

For instance, some indole derivatives have demonstrated antiviral activity, suggesting they may interfere with viral replication pathways . Other indole derivatives have shown anti-inflammatory and anticancer activities, indicating they may affect pathways related to inflammation and cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

One study has shown that a certain indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that some indole derivatives may have similar effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often impact the activity of indole derivatives

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-5-24-23(28)26(15-18-8-6-7-9-22(18)27-4)13-12-19-17(3)25-21-11-10-16(2)14-20(19)21/h6-11,14,25H,5,12-13,15H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCTUGYKCKPNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CCC1=C(NC2=C1C=C(C=C2)C)C)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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